molecular formula C18H12F2O2 B8553195 1,3-Bis(3-fluorophenoxy)benzene CAS No. 500577-27-5

1,3-Bis(3-fluorophenoxy)benzene

Cat. No.: B8553195
CAS No.: 500577-27-5
M. Wt: 298.3 g/mol
InChI Key: VHICWQWFWJYIPR-UHFFFAOYSA-N
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Description

1,3-Bis(3-fluorophenoxy)benzene is a fluorinated aromatic ether characterized by a central benzene ring substituted with two 3-fluorophenoxy groups at the 1 and 3 positions. Its molecular formula is C₁₈H₁₂F₂O₂, with a molecular weight of 298.29 g/mol. Fluorinated aromatic compounds are widely studied for their electronic properties, thermal stability, and roles in materials science, owing to fluorine’s strong electron-withdrawing effects and capacity to modulate intermolecular interactions .

Properties

CAS No.

500577-27-5

Molecular Formula

C18H12F2O2

Molecular Weight

298.3 g/mol

IUPAC Name

1,3-bis(3-fluorophenoxy)benzene

InChI

InChI=1S/C18H12F2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H

InChI Key

VHICWQWFWJYIPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)OC3=CC(=CC=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Influence :

  • Fluorine : Enhances thermal stability and reduces dielectric constants, favoring use in electronic materials.
  • Amino groups: Increase solubility in polar solvents and reactivity in polyimide synthesis.
  • Iodine/ethynyl groups : Promote halogen bonding and extended supramolecular architectures .

Crystallographic and Packing Behavior

  • 1,3-Bis(4-ethynyl-3-iodopyridinium)-benzene forms anion-dependent crystal structures due to iodine’s halogen-bonding capability, a feature less pronounced in fluorine-substituted analogs .
  • 1,2-Bis(diphenylphosphino)benzene exhibits a planar geometry conducive to metal-ligand coordination, whereas fluorinated analogs may adopt twisted conformations to minimize steric hindrance .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Substituents Key Properties/Applications
This compound C₁₈H₁₂F₂O₂ 298.29 Not provided 3-fluorophenoxy (1,3) High thermal stability, electronic materials
1,3-Bis(4-aminophenoxy)benzene C₁₈H₁₆N₂O₂ 292.33 2479-46-1 4-aminophenoxy (1,3) Polymer precursor
1,4-Bis(3-aminophenoxy)benzene C₁₈H₁₆N₂O₂ 292.33 59326-56-6 3-aminophenoxy (1,4) Custom synthesis
1,3-Bis(4-ethynyl-3-iodopyridinium)-benzene C₂₄H₁₆I₂N₂O₂ 626.11 Not provided 4-ethynyl-3-iodopyridinium Halogen bonding receptor
1,2-Bis(diphenylphosphino)benzene C₃₀H₂₄P₂ 446.45 13991-08-7 Diphenylphosphino (1,2) Ligand in catalysis (mp 183–188°C)

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